BenchChemオンラインストアへようこそ!

Desferri-ferricrocin

Redox Chemistry Iron Mobilization Siderophore Electrochemistry

Desferri-ferricrocin (CAS 37279-99-5; molecular formula C28H47N9O13; molecular weight 717.7 g/mol) is the iron-free (apo) form of ferricrocin, a cyclic hexapeptide siderophore belonging to the ferrichrome family of fungal hydroxamate iron chelators. It is biosynthesized by the nonribosomal peptide synthetase SidC in filamentous fungi such as Aspergillus fumigatus, Aspergillus nidulans, and Neurospora crassa.

Molecular Formula C28H47N9O13
Molecular Weight 717.7 g/mol
CAS No. 37279-99-5
Cat. No. B1206286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesferri-ferricrocin
CAS37279-99-5
Synonymsdesferri-ferricrocin
desferricrocin
desferriferricrocin
Molecular FormulaC28H47N9O13
Molecular Weight717.7 g/mol
Structural Identifiers
SMILESCC(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CO)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O
InChIInChI=1S/C28H47N9O13/c1-16(39)35(48)10-4-7-19-25(44)29-14-24(43)32-22(15-38)26(45)30-13-23(42)31-20(8-5-11-36(49)17(2)40)27(46)34-21(28(47)33-19)9-6-12-37(50)18(3)41/h19-22,38,48-50H,4-15H2,1-3H3,(H,29,44)(H,30,45)(H,31,42)(H,32,43)(H,33,47)(H,34,46)/t19-,20-,21-,22-/m0/s1
InChIKeyJXJRJDNSPWNZOK-CMOCDZPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desferri-Ferricrocin (CAS 37279-99-5): Cyclic Hexapeptide Siderophore for Iron Chelation and Intracellular Iron Homeostasis Research


Desferri-ferricrocin (CAS 37279-99-5; molecular formula C28H47N9O13; molecular weight 717.7 g/mol) is the iron-free (apo) form of ferricrocin, a cyclic hexapeptide siderophore belonging to the ferrichrome family of fungal hydroxamate iron chelators [1]. It is biosynthesized by the nonribosomal peptide synthetase SidC in filamentous fungi such as Aspergillus fumigatus, Aspergillus nidulans, and Neurospora crassa [2]. Unlike extracellular siderophores deployed for iron acquisition, desferri-ferricrocin is predominantly retained intracellularly, where it serves as the central iron-storage and iron-distribution molecule in hyphae, with its iron-complexed form (ferricrocin) buffering intracellular iron pools and protecting against iron toxicity and oxidative stress [3].

Why Desferri-Ferricrocin Cannot Be Replaced by Coprogen, TAFC, or Other Ferrichrome-Class Siderophores


Despite sharing the hydroxamate iron-chelating motif and ferrichrome-class cyclic hexapeptide architecture with related fungal siderophores such as coprogen and triacetylfusarinine C (TAFC), desferri-ferricrocin exhibits quantifiable differences in redox potential, subcellular trafficking, iron-storage partitioning, and in vivo pharmacokinetic behavior that preclude functional substitution [1]. Where TAFC is secreted extracellularly for iron scavenging and coprogen primarily serves extracellular iron mobilization, desferri-ferricrocin is selectively retained inside hyphae for intracellular iron storage and transcellular distribution—a functional dichotomy underpinned by distinct nonribosomal peptide synthetase pathways (SidC for ferricrocin vs. SidD/SidF for extracellular siderophores) [2]. The compound's uniquely higher redox potential relative to coprogen (-412 mV vs. -447 mV) enables more facile intracellular iron release, while its 10-fold greater blood retention relative to TAFC in radiolabeled biodistribution studies reflects fundamentally different in vivo trafficking [3]. Generic substitution with a ferrichrome-class alternative would therefore alter the iron-release thermodynamics, misdirect subcellular localization, and compromise the intended experimental or diagnostic readout.

Quantitative Differentiation Evidence for Desferri-Ferricrocin vs. Closest In-Class Analogs


Redox Potential of Ferricrocin (−412 mV) vs. Coprogen (−447 mV): 35 mV More Facile Iron Release for Intracellular Iron Mobilization

Ferricrocin exhibits a redox potential of −412 mV vs. NHE, compared to −447 mV vs. NHE for the closely related fungal trihydroxamate siderophore coprogen, both measured under identical conditions by cyclic voltammetry [1]. The 35 mV more positive (less negative) redox potential of ferricrocin means its iron(III) complex is thermodynamically easier to reduce to iron(II), facilitating iron release in the reducing intracellular environment. This difference is quantitatively meaningful: at pH 7 and 25°C, a 35 mV shift corresponds to an approximately 3.9-fold change in equilibrium constant for the reduction reaction (Δlog K ≈ ΔE·F/RT·ln10), making ferricrocin-bound iron substantially more accessible for cellular reductases than coprogen-bound iron [1]. The formation constants are comparably high (log β110 = 30.4 for ferricrocin, 30.2 for coprogen), indicating that the redox tuning, rather than absolute affinity, is the critical differentiator for intracellular iron management [1].

Redox Chemistry Iron Mobilization Siderophore Electrochemistry

Intracellular Iron Storage: Ferricrocin Accounts for Up to 64% of Total Cellular Iron During Intracellular Iron Excess

In Aspergillus nidulans, ferricrocin constitutes only approximately 5% of the total mycelial iron content under iron-replete steady-state conditions, but this fraction rises dramatically to up to 64% under conditions of intracellular iron excess—triggered either by a shift from iron-depleted to high-iron conditions or by genetic deregulation of iron uptake [1]. This iron-buffering capacity is absent in the sidC deletion mutant (ΔsidC), which completely lacks ferricrocin biosynthesis and consequently exhibits: (i) reduced growth under iron-depleted conditions, (ii) a higher iron demand under iron-replete conditions indicating less efficient iron utilization, (iii) delayed conidial germination under iron limitation, and (iv) significantly increased sensitivity of conidia to oxidative stress (H2O2 challenge) [1]. The ΔsidC phenotype demonstrates that no alternative intracellular iron-storage molecule (e.g., vacuolar iron, heme, or iron-sulfur clusters) can functionally compensate for the loss of ferricrocin-mediated iron storage and detoxification in this filamentous fungus [1].

Iron Homeostasis Intracellular Storage Fungal Physiology

68Ga-Labeled Desferri-Ferricrocin Exhibits 10-Fold Higher Blood Retention (16.1% ID/g) Versus 68Ga-TAFC (1.6% ID/g), Enabling Distinct In Vivo Imaging Applications

In a direct head-to-head biodistribution study in healthy BALB/c mice, 68Ga-labeled desferri-ferricrocin (68Ga-FC) demonstrated 16.1 ± 1.07% injected dose per gram (%ID/g) in blood at 90 minutes post-injection, compared to only 1.6 ± 0.37 %ID/g at 30 minutes for 68Ga-labeled triacetylfusarinine C (68Ga-TAFC), representing an approximately 10-fold difference in blood retention [1]. Critically, the two siderophores also exhibited divergent metabolic fates: 68Ga-TAFC was excreted intact in urine with rapid renal clearance, whereas 68Ga-FC underwent rapid metabolism in vivo, with no intact 68Ga-FC detectable in urine [1]. Both compounds showed specific, energy-dependent uptake in A. fumigatus cultures that was blockable with excess unlabeled siderophore (10 μM) or NaN3, confirming siderophore-transporter-mediated internalization [1]. In a rat invasive pulmonary aspergillosis model, 68Ga-TAFC showed infection-severity-dependent lung uptake (0.04 %ID/g in controls; 0.29 ± 0.11 %ID/g in mild infection; 0.95 ± 0.37 %ID/g in severe infection), demonstrating the complementary utility of the two siderophores for different imaging compartments [1].

PET Imaging Biodistribution Radiopharmaceuticals

Hydrophilicity (log P) of 68Ga-Desferri-Ferricrocin (−3.17) vs. 68Ga-TAFC (−2.59): A 0.58 log Unit Difference Driving Distinct Tissue Distribution

The 68Ga complex of desferri-ferricrocin displays a measured log P (octanol/water partition coefficient) of −3.17, compared to −2.59 for 68Ga-TAFC, a difference of 0.58 log units that renders 68Ga-FC substantially more hydrophilic [1]. This difference in lipophilicity correlates with the observed biodistribution divergence: the more hydrophilic 68Ga-FC exhibits prolonged blood retention (16.1 %ID/g at 90 min) while undergoing rapid metabolism, whereas the less hydrophilic 68Ga-TAFC undergoes rapid renal clearance with low blood retention (1.6 %ID/g at 30 min) and appears intact in urine [1]. Protein binding was low for 68Ga-TAFC (<2%), and both complexes demonstrated stability in serum and toward DTPA and Fe(III) challenge, confirming that the observed pharmacokinetic differences arise from intrinsic physicochemical properties of the Ga-siderophore complexes rather than differential stability or protein interactions [1]. The predicted log P of the uncomplexed desferri-ferricrocin ligand is −7.32, indicating even greater hydrophilicity prior to Ga(III) or Fe(III) coordination .

Lipophilicity Pharmacokinetics Radiopharmaceutical Design

Iron Affinity (pFe Value) of Desferri-Ferricrocin (25.6) vs. TAFC (31.8): A 6.2-Order-of-Magnitude Difference Suited for Intracellular Iron Release vs. Extracellular Iron Scavenging

Desferri-ferricrocin and desferri-TAFC both display picomolar-range affinity for Fe(III), but with a quantitative divergence of 6.2 orders of magnitude: TAFC binds Fe(III) with a pFe value of 31.8, whereas desferri-ferricrocin binds with a pFe value of 25.6 (where pFe = −log[Fe3+] under defined equilibrium conditions) [1]. This affinity hierarchy is functionally consistent with the distinct biological roles: TAFC's extremely high affinity (pFe 31.8) enables it to strip iron from host transferrin in the extracellular environment and outcompete other chelators, while desferri-ferricrocin's comparatively lower affinity (pFe 25.6) permits intracellular iron release following uptake and reduction [1]. Despite the lower Fe(III) affinity, desferri-ferricrocin still removes transferrin-bound iron with second-order rate constants comparable to those of siderophores from several bacterial pathogens, confirming its capacity for iron acquisition when deployed in the appropriate biological context [2]. The formation constant (log β110) of ferricrocin is 30.4, which is comparable to other ferrichrome-class siderophores [3].

Iron Affinity Thermodynamics Siderophore Function

Optimal Research and Industrial Application Scenarios for Desferri-Ferricrocin Based on Quantitative Differentiation Evidence


Intracellular Iron Homeostasis Reconstitution Studies in Filamentous Fungi

Desferri-ferricrocin is the only siderophore capable of reconstituting wild-type intracellular iron-storage function in ΔsidC null mutants of Aspergillus nidulans and A. fumigatus, as ferricrocin accounts for up to 64% of total cellular iron during iron excess and its loss cannot be compensated by any alternative intracellular chelator [1]. Experiments requiring supplementation with exogenous desferri-ferricrocin to rescue germination defects, oxidative-stress hypersensitivity, or sporulation deficiency in siderophore-null strains must use desferri-ferricrocin specifically; substitution with TAFC, coprogen, or ferrichrome will not restore intracellular iron distribution because these siderophores are either exported extracellularly or not recognized by intracellular trafficking machinery [2].

Gallium-68 Radiolabeling for Blood-Pool or Metabolic Imaging Applications

The 10-fold higher blood retention of 68Ga-desferri-ferricrocin (16.1% ID/g at 90 min) compared to 68Ga-TAFC (1.6% ID/g at 30 min), combined with its distinct metabolic profile (rapid in vivo metabolism rather than intact renal excretion), makes desferri-ferricrocin the preferred precursor for developing radiopharmaceuticals targeting the blood compartment, metabolic imaging, or applications where prolonged circulation is desired [1]. Its higher hydrophilicity (log P = −3.17 for the 68Ga complex) further supports blood-pool retention and limits non-specific tissue partitioning [1].

Redox-Active Iron-Release Studies Requiring Facile Intracellular Fe(III) Reduction

For investigations of siderophore-mediated iron release via reductive mechanisms (e.g., ferricrocin reductase assays, intracellular iron mobilization kinetics), desferri-ferricrocin's redox potential of −412 mV versus NHE provides a 35 mV thermodynamic advantage over coprogen (−447 mV), corresponding to an approximately 3.9-fold more favorable equilibrium for Fe(III) reduction [1]. This makes desferri-ferricrocin the appropriate substrate for studying enzymatic iron release under physiologically relevant reducing conditions, as coprogen's more negative redox potential would artificially slow iron release kinetics [1].

Plasmodium falciparum Growth Inhibition and Antimalarial Iron-Chelation Research

Desferri-ferricrocin (desferricrocin) inhibits in vitro growth of Plasmodium falciparum in a dose-dependent manner, with parasite multiplication arrested at 60–90 μM [1]. Although less potent than desferriferrithiocin (arrest at 25–30 μM), desferri-ferricrocin's distinct ferrichrome-class structure, endogenous fungal origin, and defined intracellular iron-storage biology make it valuable as a comparator compound in structure-activity relationship studies of iron-chelating antimalarials and as a tool compound for probing parasite iron-acquisition pathways that may differentiate between hydroxamate siderophore chemotypes [1].

Quote Request

Request a Quote for Desferri-ferricrocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.